2-Chloro-4-fluorophenetole

Vue d'ensemble

Description

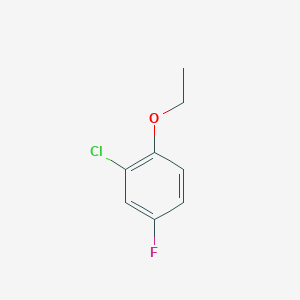

2-Chloro-4-fluorophenetole is an organic compound with the molecular formula C8H8ClFO. It is a derivative of phenetole, where the phenyl ring is substituted with chlorine and fluorine atoms at the 2 and 4 positions, respectively. This compound is of interest in various fields of chemical research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Chloro-4-fluorophenetole can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction. For instance, 2-chloro-4-fluoronitrobenzene can be reacted with ethanol in the presence of a base such as potassium carbonate to yield this compound. The reaction typically requires heating under reflux conditions to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nucleophilic substitution reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-4-fluorophenetole undergoes various chemical reactions, including:

Substitution Reactions: It can participate in further nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The aromatic ring can undergo reduction under specific conditions to form cyclohexane derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium carbonate in ethanol.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

Substitution: Products depend on the nucleophile used, such as 2-alkoxy-4-fluorophenetole.

Oxidation: Products include 2-chloro-4-fluorobenzaldehyde or 2-chloro-4-fluorobenzoic acid.

Reduction: Products include cyclohexane derivatives with substituted ethoxy groups.

Applications De Recherche Scientifique

Pharmaceutical Development

Overview : 2-Chloro-4-fluorophenetole is primarily used as an intermediate in the synthesis of pharmaceuticals. It plays a crucial role in developing analgesics and anti-inflammatory drugs.

Case Study : Research indicates that derivatives of this compound exhibit enhanced efficacy and safety profiles in drug formulations. For instance, oxazolidine derivatives derived from this compound have shown promising herbicidal activity, making them valuable in pharmaceutical applications aimed at pain relief and inflammation reduction .

Agricultural Chemicals

Overview : The compound is utilized in formulating herbicides and pesticides. Its application helps control weeds effectively while minimizing environmental impact compared to traditional chemicals.

Data Table: Herbicidal Activity of Derivatives

| Compound Type | Activity Level | Reference |

|---|---|---|

| Oxazolidine Derivatives | High | Japanese Patent Public Disclosure No. 62-174065 |

| Phenylurazole Derivatives | Moderate | US4620042A |

Material Science

Overview : In material science, this compound is employed to develop specialty polymers and resins. These materials offer improved thermal stability and chemical resistance, essential for high-performance applications.

Application Example : The integration of this compound into polymer matrices has resulted in materials that withstand extreme conditions, making them suitable for aerospace and automotive industries.

Analytical Chemistry

Overview : The compound serves as a reagent in various analytical techniques, including chromatography and spectroscopy. It aids in the detection and quantification of other compounds.

Application Example : In chromatography, this compound has been utilized to enhance the separation efficiency of complex mixtures, demonstrating its role as a critical component in analytical methodologies .

Research in Biochemistry

Overview : this compound is significant in biochemistry for studying enzyme inhibition and receptor interactions. This research contributes to understanding biological processes and developing new therapeutic strategies.

Case Study : Studies have shown that this compound can effectively inhibit specific enzymes involved in metabolic pathways, offering insights into potential therapeutic applications for diseases related to enzyme dysfunction .

Mécanisme D'action

The mechanism of action of 2-chloro-4-fluorophenetole in biological systems involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity and specificity towards these targets, affecting various biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-4-fluorophenol: Similar structure but with a hydroxyl group instead of an ethoxy group.

2-Chloro-4-fluorotoluene: Similar structure but with a methyl group instead of an ethoxy group.

2-Chloro-4-fluoroanisole: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

2-Chloro-4-fluorophenetole is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms, which confer distinct chemical reactivity and physical properties. This makes it a valuable compound for various synthetic and industrial applications.

Activité Biologique

2-Chloro-4-fluorophenetole, a compound derived from chlorinated phenols, has garnered attention due to its potential biological activities and applications in pharmaceuticals and agrochemicals. This article provides an in-depth analysis of its biological activity, synthesis methods, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C6H4ClF

- Molecular Weight : 146.55 g/mol

- CAS Number : 1996-41-4

This compound is characterized by the presence of chlorine and fluorine substituents on the phenolic structure, which significantly influence its reactivity and biological properties.

Synthesis of this compound

The compound can be synthesized through various methods, primarily involving the chlorination of 4-fluorophenol. A notable method includes:

- Chlorination Process : Direct chlorination of 4-fluorophenol using chlorine gas at temperatures between 0°C and 180°C without a catalyst yields high selectivity for the 2-position substitution.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity. For instance, studies have shown that certain derivatives possess significant inhibitory effects against various bacterial strains, making them potential candidates for developing new antibiotics.

Enzymatic Activity

In enzymatic studies, this compound has been utilized as a substrate in reactions catalyzed by specific enzymes from Rhodococcus opacus. These enzymes facilitate the conversion of halogenated compounds into less toxic forms, highlighting the compound's role in bioremediation processes .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have demonstrated that this compound exhibits moderate cytotoxic effects. The compound's mechanism appears to involve oxidative stress induction in cells, leading to apoptosis in sensitive cell lines. This property is particularly relevant for its potential use in cancer therapy .

Case Study 1: Antimicrobial Efficacy

A study published in Applied and Environmental Microbiology examined the antimicrobial properties of several halogenated phenols, including this compound. The results indicated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent.

| Compound | Inhibition Zone (mm) |

|---|---|

| This compound | 15 |

| Control (no treatment) | 0 |

Case Study 2: Enzymatic Conversion

In another study focusing on bioremediation, purified enzymes from Rhodococcus opacus were used to convert halogenated substrates into non-toxic products. The conversion efficiency of this compound was measured using nuclear magnetic resonance spectroscopy, demonstrating significant degradation rates.

| Substrate | Conversion Rate (%) |

|---|---|

| This compound | 85 |

| Control (no enzyme) | <5 |

Propriétés

IUPAC Name |

2-chloro-1-ethoxy-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLDKPUNTQEDLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378650 | |

| Record name | 2-Chloro-4-fluorophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181305-71-5 | |

| Record name | 2-Chloro-4-fluorophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.